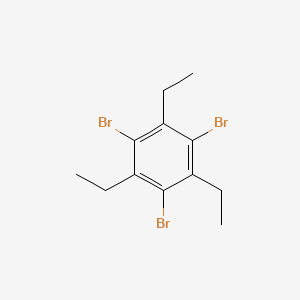

1,3,5-Tribromo-2,4,6-triethylbenzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-tribromo-2,4,6-triethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br3/c1-4-7-10(13)8(5-2)12(15)9(6-3)11(7)14/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZNUTMDOHJHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1Br)CC)Br)CC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868639 | |

| Record name | 1,3,5-Tribromo-2,4,6-triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80717-52-8 | |

| Record name | NSC143567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Reaction Pathways for 1,3,5 Tribromo 2,4,6 Triethylbenzene

Electrophilic Aromatic Substitution Strategies for Bromination

The most direct method for the synthesis of 1,3,5-Tribromo-2,4,6-triethylbenzene is the electrophilic aromatic substitution of 1,3,5-triethylbenzene (B86046). This reaction involves the substitution of hydrogen atoms on the aromatic ring with bromine atoms.

Optimization of Reaction Conditions and Catalyst Systems

The bromination of 1,3,5-triethylbenzene is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst. masterorganicchemistry.com Iron(III) bromide (FeBr₃) is a commonly employed catalyst that polarizes the Br-Br bond, generating a more potent electrophile, the bromonium ion (Br⁺), which is necessary to overcome the aromatic stability of the benzene (B151609) ring. doubtnut.comyoutube.com

Optimization of the reaction conditions is critical to maximize the yield of the desired tribrominated product and to minimize the formation of byproducts. Key parameters that are manipulated include temperature, reaction time, and stoichiometry. The reaction is often conducted at low temperatures, between 0–5°C, to control the exothermic nature of the reaction and to prevent over-bromination or side reactions. A typical reaction may run for 4–6 hours to ensure completion. The stoichiometry of the reactants is also crucial, with at least three equivalents of bromine being necessary to achieve full tribromination.

Interactive Table 1: Optimized Conditions for Electrophilic Bromination

| Parameter | Condition | Rationale |

| Reagents | 1,3,5-Triethylbenzene, Bromine (Br₂) | Substrate and brominating agent. |

| Catalyst | Iron(III) bromide (FeBr₃) | Activates the brominating agent. |

| Solvent | Dichloromethane (B109758) (DCM) | A non-polar solvent that minimizes side reactions. |

| Temperature | 0–5°C | To control the reaction rate and minimize byproducts. |

| Reaction Time | 4–6 hours | To ensure complete reaction. |

| Stoichiometry | ~3 equivalents of Br₂ per equivalent of substrate | To achieve tribromination. |

Regioselectivity and Control of Bromination

The ethyl groups on the benzene ring are activating and ortho-, para-directing. In 1,3,5-triethylbenzene, the 2, 4, and 6 positions are sterically hindered by the adjacent ethyl groups. Consequently, electrophilic attack is directed to the less hindered meta positions relative to each ethyl group, which correspond to the 1, 3, and 5 positions of the starting material (which become the 2, 4, and 6 positions in the product nomenclature if we consider the bromine atoms as primary substituents, though for clarity, we refer to the substitution pattern on the triethylbenzene (B13742051) core). This inherent directing effect of the ethyl groups leads to the desired this compound isomer with high regioselectivity. nih.govsolubilityofthings.com

Minimization of Polybrominated Byproducts

While the goal is tribromination, the formation of mono-, di-, and even higher brominated species is possible. Careful control of the stoichiometry of bromine is the primary method to minimize the formation of incompletely brominated products. The slow, portion-wise addition of bromine to the reaction mixture can help to maintain a low concentration of the electrophile, favoring the progressive and controlled bromination of the aromatic ring. Conversely, to avoid polybromination beyond the desired three bromine atoms, using a precise 3:1 molar ratio of bromine to 1,3,5-triethylbenzene is critical.

Halogen Exchange Reactions and Analogous Pathways

Multi-Step Synthetic Approaches from Precursor Molecules

An alternative to the direct bromination of 1,3,5-triethylbenzene is a multi-step synthesis starting from more readily available precursors.

Pathways Involving Functionalized Benzene Intermediates

A common and practical multi-step synthesis begins with benzene. The first step involves the introduction of the ethyl groups via a Friedel-Crafts alkylation reaction. wikipedia.orgthieme-connect.com

Step 1: Synthesis of 1,3,5-Triethylbenzene

Benzene can be tri-alkylated with an ethyl halide, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgthieme-connect.com Although alkyl groups are ortho-, para-directing, the reversibility of the Friedel-Crafts alkylation under certain conditions can lead to the thermodynamically more stable 1,3,5-isomer as the major product. thieme-connect.com

Step 2: Bromination of 1,3,5-Triethylbenzene

Once 1,3,5-triethylbenzene is synthesized and purified, it can be subjected to electrophilic bromination as described in section 2.1 to yield the final product, this compound.

Interactive Table 2: Multi-Step Synthesis Pathway

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Alkylation | Benzene, Ethyl bromide, Aluminum chloride (AlCl₃), 0°C to room temperature. thieme-connect.com | 1,3,5-Triethylbenzene |

| 2 | Electrophilic Bromination | 1,3,5-Triethylbenzene, Bromine (Br₂), Iron(III) bromide (FeBr₃), 0–5°C. | This compound |

Sequential Alkylation and Halogenation Protocols

The synthesis of this compound is strategically achieved through a two-step sequential protocol: the initial formation of a 1,3,5-trialkylated benzene ring followed by electrophilic aromatic bromination.

First, 1,3,5-triethylbenzene is prepared via a Friedel-Crafts alkylation of benzene. wikipedia.orgwikipedia.org This classic electrophilic aromatic substitution reaction involves treating benzene with an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orglumenlearning.com The catalyst enhances the electrophilicity of the ethyl group, facilitating its addition to the aromatic ring. One of the challenges in Friedel-Crafts alkylation is controlling polyalkylation, as the introduction of electron-donating alkyl groups activates the ring towards further substitution. lumenlearning.comwikipedia.org However, by carefully controlling reaction conditions, the symmetrical 1,3,5-isomer can be favored.

The second step is the electrophilic bromination of the synthesized 1,3,5-triethylbenzene. This reaction introduces three bromine atoms onto the aromatic ring at the positions activated by the ethyl groups. A general procedure, analogous to the bromination of similar polyalkylated benzenes like 1,3,5-tri-tert-butylbenzene, involves the use of elemental bromine (Br₂) with a Lewis acid catalyst, such as iron powder or iron(III) bromide (FeBr₃). chemspider.com The reaction is typically performed in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to manage selectivity and minimize side reactions. chemspider.com

A plausible synthetic protocol is detailed in the table below:

Table 1: Synthetic Protocol for this compound

| Step | Reaction | Reagents & Catalyst | Solvent | Conditions |

| 1 | Friedel-Crafts Alkylation | Benzene, Ethyl bromide, Aluminum chloride (AlCl₃) | Excess Benzene (serves as solvent) | Room temperature |

| 2 | Electrophilic Bromination | 1,3,5-Triethylbenzene, Bromine (Br₂), Iron (Fe) powder | Carbon tetrachloride (CCl₄) | 0°C, 4 hours |

This table presents a representative, not exhaustive, set of conditions based on established chemical principles.

Mechanistic Investigations of Bromination Reactions

The bromination of 1,3,5-triethylbenzene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The mechanism and reactivity are governed by the catalyst's role and the electronic effects of the substituents already present on the benzene ring.

Role of Lewis Acid Catalysis

In the electrophilic halogenation of aromatic compounds, a catalyst is necessary because molecules like bromine (Br₂) are not electrophilic enough to react with the stable aromatic ring on their own. libretexts.orgquora.com A Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), plays a crucial role in activating the bromine molecule. wikipedia.orglibretexts.org

The mechanism proceeds as follows:

Activation of Bromine: The Lewis acid (e.g., FeBr₃, which can be generated in situ from iron powder and bromine) reacts with a bromine molecule. The Lewis acid accepts a pair of electrons from one of the bromine atoms, polarizing the Br-Br bond. libretexts.orgquora.com This creates a highly reactive complex, often represented as Br-Br-FeBr₃, which effectively contains a more electrophilic bromine atom (Br⁺). libretexts.org

Electrophilic Attack: The electron-rich aromatic ring of 1,3,5-triethylbenzene acts as a nucleophile, attacking the electrophilic bromine atom of the activated complex. libretexts.org This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Deprotonation and Aromaticity Restoration: A weak base, typically the FeBr₄⁻ species formed during the activation step, removes a proton (H⁺) from the carbon atom bearing the new bromine atom. libretexts.org The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final brominated product. The catalyst (FeBr₃) is regenerated in this step. libretexts.org

Influence of Substituent Directing Effects on Reactivity

Substituents on a benzene ring profoundly influence both the rate of reaction and the position of subsequent electrophilic attacks. wikipedia.orglibretexts.org Alkyl groups, such as the ethyl groups in 1,3,5-triethylbenzene, are classified as activating groups. fiveable.melumenlearning.com

Activating Nature: Ethyl groups are electron-donating through an inductive effect and hyperconjugation. libretexts.orgfiveable.me This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. lumenlearning.com

Directing Effects: As activating groups, the ethyl substituents are ortho, para-directors. fiveable.melumenlearning.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In 1,3,5-triethylbenzene, the three ethyl groups are positioned meta to each other. The positions ortho to each ethyl group are the 2, 4, and 6 positions of the benzene ring. The para positions are already occupied by other ethyl groups. Therefore, the combined directing effect of the three ethyl groups strongly activates the 2, 4, and 6 positions, concentrating the electron density there. This leads to the highly regioselective substitution of bromine atoms at these three sites, resulting in the formation of this compound.

Green Chemistry Approaches to Synthesis of this compound

Traditional bromination methods often involve hazardous reagents like elemental bromine and chlorinated solvents, posing environmental and safety risks. rsc.orgwordpress.com Green chemistry principles aim to mitigate these issues by developing more sustainable synthetic routes. acsgcipr.org

One promising green alternative is the use of a bromide-bromate mixture for bromination. rsc.orgchemindigest.comresearchgate.net This approach avoids the direct handling of volatile and corrosive liquid bromine. rsc.org

Table 2: Comparison of Traditional vs. Green Bromination Methods

| Feature | Traditional Method | Green Bromide/Bromate (B103136) Method |

| Brominating Agent | Liquid Bromine (Br₂) | Aqueous mixture of NaBr and NaBrO₃ |

| Byproducts | Hydrogen Bromide (HBr) | Water, Sodium salts |

| Solvent | Chlorinated solvents (e.g., CCl₄) | Water, or reduced solvent usage |

| Safety | High; Br₂ is toxic and corrosive | High; avoids handling liquid bromine |

| Atom Economy | Lower (50% for Br₂ in substitution) | Higher |

In this green protocol, an acidic solution of sodium bromide (NaBr) and sodium bromate (NaBrO₃) generates the active brominating species, such as hypobromous acid (HOBr), in situ. rsc.org This method can be highly effective for the bromination of activated aromatic compounds and often proceeds under mild, ambient conditions without the need for a metal catalyst. rsc.orgresearchgate.net The primary byproduct is water, making the process significantly more environmentally benign. chemindigest.comcambridgescholars.com Furthermore, employing phase-transfer catalysts can enhance reaction rates in aqueous media for less polar substrates like 1,3,5-triethylbenzene. chemindigest.com Another approach involves using N-Bromosuccinimide (NBS) in less hazardous solvents, although NBS is primarily used for radical benzylic bromination, its use in electrophilic substitution can be promoted under specific conditions. wordpress.comyoutube.comlibretexts.org

Advanced Spectroscopic and Structural Elucidation of 1,3,5 Tribromo 2,4,6 Triethylbenzene

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 1,3,5-Tribromo-2,4,6-triethylbenzene. The vibrational modes of the molecule are sensitive to the arrangement of its constituent atoms and the nature of the chemical bonds.

Assignment of Vibrational Modes and Conformational Analysis

Due to the high degree of substitution on the benzene (B151609) ring, the vibrational spectrum of this compound is expected to be complex. However, based on the analysis of related molecules, a general assignment of the key vibrational modes can be proposed.

The C-H stretching vibrations of the ethyl groups are anticipated in the 2850-3000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching modes of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups will appear in this range. The aromatic C-C stretching vibrations, characteristic of the benzene ring, are expected to produce bands in the 1400-1600 cm⁻¹ region. The presence of heavy bromine substituents and ethyl groups will influence the exact positions and intensities of these bands.

The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. These modes are often weak in IR spectra but can be more prominent in Raman spectra.

Conformational analysis of substituted triethylbenzenes suggests that the ethyl groups are not free to rotate due to steric hindrance. beilstein-journals.orgrsc.org In this compound, the bulky bromine atoms further restrict this rotation. This restricted rotation will likely lead to a specific, stable conformation, which would be reflected in the sharpness of the vibrational bands. The ethyl groups are expected to orient themselves to minimize steric interactions with the adjacent bromine atoms.

Table 1: Predicted Infrared and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (Ethyl) | 2850 - 3000 | Medium to Strong | Medium |

| C-C Stretch (Aromatic) | 1400 - 1600 | Medium | Strong |

| CH₂/CH₃ Bending | 1370 - 1470 | Medium | Medium |

| C-Br Stretch | 500 - 700 | Weak to Medium | Strong |

| Ring Breathing | ~1000 | Weak | Strong |

Note: The data in this table is predictive and based on the analysis of similar compounds, not on direct experimental measurement for this compound.

Temperature-Dependent Spectroscopic Studies

Temperature-dependent vibrational spectroscopic studies could provide valuable insights into the conformational dynamics of this compound. By monitoring changes in the vibrational spectra as a function of temperature, it would be possible to identify the presence of different conformers and to determine the energy barriers between them.

For instance, if multiple conformers are in equilibrium at room temperature, one might observe broadening of certain vibrational bands. As the temperature is lowered, the equilibrium would shift towards the most stable conformer, leading to a sharpening of the bands. Conversely, at higher temperatures, increased thermal energy could lead to greater rotational freedom of the ethyl groups, resulting in broader spectral features. However, no specific temperature-dependent spectroscopic studies for this compound are currently available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Spectral Interpretation

The high symmetry of this compound would lead to a relatively simple NMR spectrum.

In the ¹H NMR spectrum , due to the symmetry of the molecule, all three ethyl groups are chemically equivalent. Therefore, one would expect to see a single set of signals for the ethyl protons. This would consist of a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The integration of these signals would be in a 2:3 ratio, respectively. The chemical shift of the methylene quartet would be influenced by the adjacent bromine-substituted aromatic ring and would likely appear downfield compared to unsubstituted ethylbenzene.

In the ¹³C NMR spectrum , the symmetry of the molecule would also result in a limited number of signals. One would expect to see signals for the two types of carbons in the ethyl group (methylene and methyl) and two signals for the aromatic carbons (one for the carbons bearing the ethyl groups and one for the carbons bearing the bromine atoms). The chemical shifts of the aromatic carbons would be significantly affected by the electronegative bromine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 2.8 - 3.2 | Quartet | -CH₂- |

| ¹H | ~ 1.2 - 1.5 | Triplet | -CH₃ |

| ¹³C | ~ 140 - 150 | Singlet | C-Et (aromatic) |

| ¹³C | ~ 120 - 130 | Singlet | C-Br (aromatic) |

| ¹³C | ~ 25 - 30 | Singlet | -CH₂- |

| ¹³C | ~ 14 - 17 | Singlet | -CH₃ |

Note: The chemical shifts in this table are estimations based on the analysis of similar compounds and general substituent effects in NMR spectroscopy.

Advanced NMR Techniques for Structural Confirmation

While the basic ¹H and ¹³C NMR spectra would provide strong evidence for the structure of this compound, advanced NMR techniques could offer definitive confirmation.

2D COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity.

2D HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon signals. This would definitively assign the methylene and methyl proton signals to their corresponding carbon signals.

2D HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This could be used to confirm the attachment of the ethyl groups to the aromatic ring by observing correlations from the methylene protons to the aromatic carbons.

Solution-State Conformational Dynamics

The conformational dynamics of this compound in solution can be investigated using variable-temperature NMR studies. Due to the significant steric hindrance between the ethyl groups and the bromine atoms, rotation of the ethyl groups is expected to be slow on the NMR timescale at room temperature.

At low temperatures, this rotation may become slow enough to result in the observation of distinct signals for different conformers, or at least significant broadening of the signals. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals and the observation of a time-averaged spectrum. By analyzing the line shapes of the NMR signals at different temperatures, it would be possible to calculate the activation energy for the rotational barrier of the ethyl groups. Such studies would provide valuable quantitative data on the conformational flexibility of this sterically crowded molecule.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. For this compound, a combination of high-resolution mass spectrometry and analysis of fragmentation patterns provides definitive structural confirmation.

High-resolution mass spectrometry distinguishes between ions of very similar nominal mass, allowing for the precise determination of a compound's elemental formula. The molecular formula for this compound is C₁₂H₁₅Br₃. nih.gov The theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and bromine (⁷⁹Br).

HRMS analysis of this compound is expected to show a molecular ion peak cluster corresponding to the calculated exact mass, confirming its elemental composition. The presence of three bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [C₁₂H₁₅⁷⁹Br₃]⁺ | 395.87239 | 100.0 |

| [C₁₂H₁₅⁷⁹Br₂⁸¹Br]⁺ | 397.87034 | 97.3 |

| [C₁₂H₁₅⁷⁹Br⁸¹Br₂]⁺ | 399.86829 | 31.7 |

| [C₁₂H₁₅⁸¹Br₃]⁺ | 401.86624 | 3.4 |

Data is theoretical and based on natural isotopic abundances. Actual experimental values may vary slightly.

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable information about the molecule's structure. For alkylbenzenes, a common fragmentation pathway is benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion or related structures. youtube.com In the case of this compound, the primary fragmentation events are anticipated to involve the loss of bromine atoms and cleavage of the ethyl substituents.

Expected fragmentation pathways include:

Loss of a methyl group (-CH₃): Cleavage of a C-C bond in one of the ethyl groups can lead to a [M-15]⁺ ion. This is a common fragmentation for ethyl-substituted benzenes.

Loss of an ethyl group (-C₂H₅): This would result in a [M-29]⁺ ion.

Loss of a bromine atom (-Br): This would generate a [M-79]⁺ or [M-81]⁺ ion, depending on the bromine isotope lost.

Sequential losses: A combination of the above losses is also probable, leading to fragments such as [M-CH₃-Br]⁺ or [M-Br-Br]⁺.

The resulting mass spectrum would be complex due to the overlapping isotopic patterns of the bromine-containing fragments.

X-ray Crystallography and Neutron Diffraction Studies

The conformation of 1,3,5-trisubstituted 2,4,6-triethylbenzenes in the solid state is heavily influenced by the steric bulk of the substituents. A frequently observed conformation in these systems is an alternating arrangement of the substituents above and below the plane of the central benzene ring. researchgate.netnih.gov It is highly probable that this compound would adopt a similar conformation to minimize steric hindrance between the bulky bromine atoms and the ethyl groups. This would result in a non-planar, asymmetric conformation of the molecule in the crystalline state.

Table 2: Predicted Structural Parameters for this compound Based on Analogous Compounds

| Parameter | Expected Value/Observation | Reference |

|---|---|---|

| C-Br bond length | ~1.9 Å | |

| C-C (aromatic) bond length | ~1.39 Å | docbrown.info |

| C-C-C bond angle (in ring) | ~120° | docbrown.info |

| Substituent Arrangement | Alternating above and below the benzene ring plane | researchgate.netnih.gov |

These values are predictions based on data from similar halogenated and alkylated benzene derivatives.

The packing of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role:

Halogen Bonding (Br···Br): Interactions between the electron-deficient region on one bromine atom and the electron-rich region on another are possible and have been observed in other brominated aromatic compounds.

C-H···Br Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the ethyl groups and the bromine atoms of neighboring molecules are likely to be a significant factor in the crystal packing.

The interplay of these interactions would define the supramolecular architecture of the compound in the solid state, likely leading to densely packed structures. researchgate.net

Analysis of Crystal Packing Motifs and Intermolecular Interactions

C–H···π Interactions

In the solid state, C–H···π interactions are expected to be a significant feature in the crystal packing of this compound. These interactions involve the hydrogen atoms of the ethyl groups interacting with the electron-rich π-system of the benzene ring of adjacent molecules.

The steric gearing of the ethyl groups in 1,3,5-disubstituted 2,4,6-triethylbenzene scaffolds typically directs the substituents on the 1,3,5-positions to one face of the benzene ring. This preorganization can facilitate C–H···π interactions between molecules, influencing the formation of dimeric or polymeric supramolecular assemblies.

Table 1: Representative C–H···π Interaction Data in Analogous Compounds

| Compound | Interaction Type | Donor (C-H) | Acceptor (π-system) | Distance (Å) |

|---|---|---|---|---|

| 1,3,5-Trisubstituted 2,4,6-triethylbenzene derivatives | C–H···π | Ethyl group C-H | Benzene ring | Not Specified samaterials.com |

Note: Specific distances for this compound are not available. The data is based on qualitative descriptions from studies on analogous compounds.

Halogen Bonding (Br···Br and Br···π interactions)

Halogen bonding is a highly directional non-covalent interaction that is expected to play a pivotal role in the supramolecular assembly of this compound. The electron-withdrawing nature of the bromine atoms creates a region of positive electrostatic potential (a σ-hole) on the halogen, which can interact with nucleophilic regions on adjacent molecules.

Br···Br Interactions: In halogenated benzene derivatives, Br···Br interactions are a common feature in the crystal packing. These can be categorized as either Type I, where the two C-Br···Br-C angles are equal, or Type II, where one angle is close to 180° and the other is near 90°, indicating a more directional, polarized interaction. In a study of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing bromophenoxy groups, dimeric structures were found to be stabilized by Br···Br interactions. samaterials.com

Table 2: Halogen Bonding Parameters in Analogous Brominated Benzenes

| Compound | Interaction Type | Donor (C-Br) | Acceptor | Distance (Å) | Angle (C-Br···Acceptor) (°) |

|---|---|---|---|---|---|

| 1,3,5-Trisubstituted 2,4,6-triethylbenzene derivatives | Br···Br | C-Br | Bromine | Not Specified samaterials.com | Not Specified samaterials.com |

Note: The table illustrates the types of interactions observed in similar molecular systems, as specific data for this compound is not available.

π-Stacking and Dimerization Patterns

The planar aromatic core of this compound allows for potential π-stacking interactions, where the benzene rings of adjacent molecules align face-to-face or in a parallel-displaced manner. These interactions are driven by a combination of electrostatic and van der Waals forces.

In many 1,3,5-trisubstituted 2,4,6-triethylbenzene systems, a pronounced tendency to form pairs of closely nested molecules or dimers is observed. samaterials.com These dimeric structures can then associate further through other intermolecular forces, including halogen bonds and C–H···π interactions, to build up the extended crystal lattice. samaterials.com While direct evidence for the specific dimerization pattern of this compound is not available, the behavior of analogous compounds suggests that such associations are highly probable.

The substitution pattern on the benzene ring significantly influences the nature of the π-stacking. The presence of bulky ethyl and bromo substituents will sterically influence the approach of adjacent molecules, likely favoring a parallel-displaced or offset stacking arrangement to minimize steric repulsion while maximizing attractive interactions.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene |

Computational and Theoretical Investigations of 1,3,5 Tribromo 2,4,6 Triethylbenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules.

The presence of three bulky ethyl groups on the benzene (B151609) ring of 1,3,5-Tribromo-2,4,6-triethylbenzene gives rise to the possibility of several rotational isomers, or conformers. These conformers differ in the orientation of the ethyl groups with respect to the plane of the benzene ring. The rotational barriers and the relative stabilities of these conformers can be accurately predicted using DFT calculations.

The primary factor governing the conformational preferences is the steric hindrance between the ethyl groups and the adjacent bromine atoms. The ethyl groups can rotate around the C(aryl)-C(ethyl) bond. It is anticipated that the most stable conformer will be one that minimizes these steric clashes. DFT calculations on similar substituted benzene systems have shown that the energy differences between such conformers can be on the order of a few kcal/mol.

A systematic conformational search would likely reveal several local minima on the potential energy surface. The table below presents hypothetical relative energies for plausible conformers of this compound, as would be determined by DFT calculations. The dihedral angle (τ) is defined by the plane of the ethyl group's C-C bond and the plane of the benzene ring.

Table 1: Hypothetical Relative Energies of this compound Rotational Isomers

| Conformer | Ethyl Group Orientations (τ1, τ2, τ3) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | (90°, 90°, 90°) | 0.00 | 75.3 |

| B | (90°, 90°, -90°) | 0.25 | 18.9 |

| C | (90°, 0°, 90°) | 1.50 | 3.5 |

| D | (0°, 0°, 0°) | 5.00 | <0.1 |

Note: The data in this table is illustrative and represents plausible outcomes from DFT calculations. The conformer where the ethyl groups are perpendicular to the benzene ring (A) is expected to be the most stable due to minimized steric interactions.

The electronic nature of the benzene ring in this compound is significantly influenced by its six substituents. The bromine atoms and ethyl groups exert both inductive and resonance (or hyperconjugation) effects.

Ethyl Groups: Ethyl groups are alkyl substituents and are generally considered to be electron-donating. They exert a weak electron-donating inductive effect (+I) and also participate in hyperconjugation, which further donates electron density to the ring. These effects tend to activate the benzene ring towards electrophilic attack.

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. nih.gov The MESP is calculated from the electron density and provides a visual representation of the electrostatic potential on the surface of the molecule.

For this compound, an MESP analysis would reveal:

Electron-deficient regions: A region of positive electrostatic potential, often referred to as a "sigma-hole," is expected to be present on the outer side of each bromine atom along the C-Br bond axis. bohrium.com This positive region arises from the anisotropic distribution of electron density around the halogen atom and is a key feature in forming halogen bonds. bohrium.comrsc.org

Electron-rich regions: Negative electrostatic potential is anticipated above and below the plane of the π-system of the benzene ring, as well as around the bromine atoms in a belt perpendicular to the C-Br bond. The ethyl groups would represent regions of relatively neutral potential.

The MESP provides a clear rationale for the molecule's potential to engage in specific non-covalent interactions, particularly halogen bonding, where the positive sigma-hole on a bromine atom of one molecule interacts with an electron-rich region of another. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal information about molecular motion, conformational changes, and intermolecular interactions in condensed phases.

MD simulations of this compound in a simulated liquid or solid state would provide insights into its dynamic properties. In the liquid phase, key properties that could be investigated include:

Translational Diffusion: The self-diffusion coefficient can be calculated to quantify the mobility of the molecule within the bulk liquid.

Rotational Correlation Time: This parameter describes the timescale over which the molecule loses memory of its orientation. Due to its size and globular shape, this compound is expected to have a relatively slow reorientational motion compared to smaller aromatic molecules.

Conformational Dynamics: MD simulations can track the transitions between the different rotational isomers of the ethyl groups, providing information on the flexibility of the molecule and the energy barriers to rotation in a condensed phase environment.

In the solid state, MD simulations could be used to study lattice vibrations (phonons) and the potential for phase transitions.

The way in which molecules of this compound interact with each other determines the properties of its condensed phases. MD simulations, coupled with quantum mechanical calculations, can be used to explore the intermolecular potential energy surface.

The primary intermolecular forces at play are:

Van der Waals Interactions: These are ubiquitous attractive forces arising from temporary fluctuations in electron density. Given the large surface area and number of electrons in the molecule, these forces are expected to be significant.

Halogen Bonding: As indicated by the MESP analysis, the sigma-holes on the bromine atoms can act as electrophilic regions, leading to attractive halogen bonds with electron-rich areas of neighboring molecules, such as the π-system of the benzene ring or another bromine atom. acs.org

By calculating the interaction energies for a large number of different relative orientations of two or more molecules, a detailed picture of the intermolecular interaction energy landscape can be constructed. This landscape reveals the most stable arrangements of the molecules, which correspond to the likely structures in a crystal lattice or the most probable local arrangements in a liquid.

Anharmonic Vibrational Computations

Anharmonic vibrational computations offer a more refined prediction of infrared (IR) and Raman spectra compared to simpler harmonic approximations. These calculations can account for the real-world behavior of molecular vibrations, including overtones and combination bands, leading to a more accurate correlation with experimental data.

Computational methods, particularly Density Functional Theory (DFT), are standard for predicting the vibrational spectra of organic molecules. For this compound, such calculations would involve optimizing the molecule's geometry and then computing its vibrational frequencies and intensities. The resulting theoretical spectra would show characteristic bands corresponding to the vibrations of the benzene ring, the C-Br bonds, and the ethyl substituents.

While specific DFT calculations for this compound are not readily found, studies on similar substituted benzenes provide insight into what might be expected. For instance, research on alkylbenzenes has shown that strong Raman activities can be observed at low frequencies due to stereo-specific interactions between the alkyl chains and the benzene ring.

The accuracy of computational predictions is critically assessed by comparing them with experimental IR and Raman spectra. As of this writing, comprehensive, publicly available experimental vibrational spectra for this compound are scarce, which precludes a direct validation of theoretical models for this specific compound.

In the absence of direct data, a comparative approach using data from related molecules is often employed. For example, the experimental IR and Raman spectra of 1,3,5-tribromobenzene (B165230) have been documented and could serve as a foundational reference for the vibrational modes of the tribrominated benzene core.

Table 1: Illustrative Vibrational Data for a Related Compound (1,3,5-tribromobenzene) (Note: This data is for a related compound and not for this compound)

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch | 3070 | 3075 |

| C-C stretch | 1560 | 1565 |

| C-Br stretch | 550 | 552 |

Quantum Chemical Characterization of Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule by identifying sites susceptible to different types of chemical attack and by modeling the energy profiles of potential reaction pathways.

Reactivity descriptors derived from quantum chemistry, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, can pinpoint the likely sites for nucleophilic and electrophilic attack.

For this compound, one would anticipate that the electron-rich benzene ring would be susceptible to electrophilic attack, although the presence of three bulky ethyl groups and three deactivating bromine atoms would modulate this reactivity. The bromine atoms, being electronegative, would create regions of positive electrostatic potential on the adjacent carbon atoms, making them potential sites for nucleophilic attack under certain conditions. The ethyl groups would likely influence the steric accessibility of these sites.

Transition state theory combined with quantum chemical calculations allows for the modeling of reaction mechanisms and the determination of activation energies. This is crucial for understanding the kinetics of a reaction.

A relevant example, though on a sterically different system, is the computational study of the bromination of 1,3,5-tri-tert-butylbenzene. rsc.org This research utilized DFT to model the transition states, revealing that high orders in bromine are a result of the participation of clustered polybromide anions in the transition states. rsc.org A similar approach for this compound could elucidate the mechanisms of its reactions, such as further bromination or nucleophilic substitution. For instance, the reaction of this compound with anhydrous ammonia (B1221849) to form (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is known, and transition state modeling could provide insights into the energetics of this nucleophilic substitution process.

Advanced Reactivity and Functionalization Studies of 1,3,5 Tribromo 2,4,6 Triethylbenzene

Nucleophilic Aromatic Substitution (NAS) Chemistry

Nucleophilic aromatic substitution (SNAr) on 1,3,5-tribromo-2,4,6-triethylbenzene represents a direct method for introducing a range of heteroatom-based functional groups. The electron-withdrawing nature of the bromine atoms, combined with the inductive effect of the ethyl groups, moderately activates the aromatic ring for nucleophilic attack. However, the reaction is often challenging due to the steric congestion around the reaction centers.

The bromine atoms on the benzene (B151609) core can serve as leaving groups in SNAr reactions, allowing for their replacement by a variety of nucleophiles. These reactions typically require forcing conditions, such as high temperatures and the use of strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).

Common nucleophiles that can be employed include:

Amines: Primary and secondary amines can displace the bromide ions to form tri-substituted amino derivatives. These products, such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, are valuable as versatile molecular scaffolds in supramolecular chemistry and receptor design. researchgate.netnih.gov

Alkoxides and Phenoxides: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides can yield the corresponding tri-aryl or alkyl-aryl ethers.

Thiols: Thiolates are effective nucleophiles for creating thioether linkages, which are important in materials science and medicinal chemistry.

The stepwise substitution of the three bromine atoms can potentially be controlled by carefully managing stoichiometry and reaction conditions, although selective mono- or di-substitution is often difficult to achieve due to the symmetrical nature of the starting material.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions This table presents illustrative examples of nucleophiles used in SNAr reactions with aryl bromides. Conditions may vary based on the specific substrate.

| Nucleophile | Reagent Example | Product Functional Group | Typical Solvents | General Conditions |

|---|---|---|---|---|

| Amine | Ammonia (B1221849), Alkylamines | -NH₂, -NHR, -NR₂ | DMSO, DMF | High Temperature, High Pressure |

| Alkoxide | Sodium Methoxide (NaOMe) | -OCH₃ | Methanol, DMF | Elevated Temperature |

| Thiolate | Sodium thiophenolate (NaSPh) | -SPh | DMF, NMP | Moderate to High Temperature |

| Cyanide | Copper(I) Cyanide (CuCN) | -CN | DMF, NMP | High Temperature (Rosenmund-von Braun reaction) |

In reactions with multiple competing pathways, the principles of kinetic and thermodynamic control determine the product distribution. wikipedia.orglibretexts.org

Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy (Ea) will dominate. youtube.comlibretexts.org Kinetically controlled reactions are typically conducted at lower temperatures and for shorter durations to prevent the system from reaching equilibrium. libretexts.orguc.edu The kinetic product is less stable than the thermodynamic alternative. youtube.com

For the SNAr of this compound, if different isomers or substitution patterns were possible, controlling the reaction conditions could theoretically favor one product over another. For instance, a less sterically hindered, but less stable, product might be formed under kinetic control at low temperatures. In contrast, allowing the reaction to proceed at a higher temperature might enable rearrangement to a more stable, sterically optimized thermodynamic product. The high symmetry of the substrate, however, limits the formation of constitutional isomers, making this distinction more relevant when considering potential side reactions or complex nucleophiles.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and have been widely applied to aryl halides. For this compound, these reactions provide a versatile platform for derivatization.

The three bromine atoms can be sequentially or exhaustively replaced with a wide array of functional groups using different cross-coupling strategies.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is highly effective for forming biaryl structures. harvard.edu The reaction is known for its mild conditions and tolerance of various functional groups. harvard.edu A derivative of this compound has been used to create a complex, self-assembled nanoball via Suzuki coupling, highlighting the utility of this core structure in advanced materials. rsc.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a crucial method for synthesizing arylalkynes, which are precursors to conjugated polymers and complex organic materials. libretexts.orgnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org This allows for the introduction of vinyl groups onto the aromatic core.

Table 2: Overview of Cross-Coupling Reactions for Aryl Bromide Functionalization This table outlines common cross-coupling reactions applicable to this compound.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, K₃PO₄ | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N, DIPA) | Aryl-Alkyne |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ or PdCl₂ | Et₃N, K₂CO₃ | Aryl-Vinyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | Aryl-Nitrogen |

The trifunctional nature of this compound makes it an excellent monomer for the synthesis of 2D and 3D polymers and dendrimers.

Poly(phenyleneethynylene)s (PPEs): Sonogashira coupling with di-alkynes can lead to the formation of highly conjugated, porous organic polymers. libretexts.org The rigid, propeller-like shape of the monomer can enforce microporosity in the resulting network, making the materials suitable for gas storage or catalysis.

Cross-linked Polymers: Using the Suzuki or Heck reaction with bifunctional coupling partners can create extensively cross-linked polymer networks. dtic.mil These materials often exhibit high thermal stability and can be functionalized for applications in organic electronics or as catalyst supports.

Reduction Reactions of Aryl Bromides

The bromine atoms of this compound can be removed and replaced with hydrogen atoms through reduction reactions. This process, known as hydrodehalogenation, is useful for synthesizing the parent 1,3,5-triethylbenzene (B86046) scaffold or for selectively removing bromine atoms if partial functionalization has been achieved.

Common methods for the reduction of aryl bromides include:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas (H₂). A base such as sodium acetate (B1210297) is often added to neutralize the HBr byproduct.

Hydride Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) can reduce aryl halides, although this sometimes requires harsh conditions.

Dissolving Metal Reduction: Using a metal such as sodium in liquid ammonia.

The choice of reducing agent and conditions can be tuned to achieve either partial or complete dehalogenation, providing another pathway for creating structural diversity from the tribrominated precursor.

Regioselective Derivatization Strategies

The controlled, stepwise functionalization of the three bromine atoms on the this compound core is a significant synthetic challenge. The steric bulk imposed by the flanking ethyl groups heavily influences the reactivity of the bromine atoms, necessitating carefully optimized reaction conditions to achieve regioselectivity. While comprehensive studies detailing stepwise derivatization are limited, the complete substitution of all three bromine atoms has been achieved under specific conditions.

One notable example is the nucleophilic aromatic substitution to introduce amino groups. The reaction of this compound with anhydrous ammonia in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) leads to the formation of (2,4,6-triethylbenzene-1,3,5-triyl)trimethanamine. This transformation provides a pathway to a key tripodal amine scaffold, albeit with moderate yields of 58-63%.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds on aromatic halides. While specific studies on the regioselective application of these reactions to this compound are not extensively documented in publicly available literature, the principles of such transformations on sterically hindered polyhalogenated benzenes provide a framework for potential strategies. The reactivity of the bromine atoms can be influenced by the choice of catalyst, ligand, base, and reaction temperature, potentially allowing for mono-, di-, or tri-substitution.

For instance, in related systems, the use of bulky phosphine (B1218219) ligands on the palladium catalyst has been shown to facilitate cross-coupling reactions on sterically encumbered aryl halides. The careful tuning of these parameters could, in principle, allow for the selective functionalization of one bromine atom over the others, followed by subsequent, different coupling reactions at the remaining positions.

Below is a data table summarizing a known derivatization of this compound.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield | Reaction Type |

| This compound | Anhydrous Ammonia | DMSO | 80-100°C | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | 58-63% | Nucleophilic Aromatic Substitution |

Investigation of Reaction Mechanisms and Intermediates

The investigation of reaction mechanisms for the functionalization of this compound is crucial for understanding and controlling its reactivity. The steric hindrance provided by the ethyl groups plays a significant role in the energetics of reaction intermediates and transition states.

In the context of palladium-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the oxidative addition of a C-Br bond to a palladium(0) complex is the initial and often rate-determining step. The bulky ethyl groups can sterically hinder the approach of the palladium catalyst, potentially requiring higher reaction temperatures or more reactive catalytic systems.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction pathways, the structures of intermediates and transition states, and the activation energies for different steps in the catalytic cycle. Such studies could predict the feasibility of regioselective reactions by comparing the energy barriers for the reaction at different bromine positions.

The table below outlines general mechanistic considerations for the functionalization of this compound.

| Reaction Type | Key Mechanistic Steps | Role of Ethyl Groups | Potential Intermediates |

| Nucleophilic Aromatic Substitution | Nucleophilic attack, formation of Meisenheimer-like complex | Steric hindrance to nucleophile approach, potential destabilization of intermediate | Anionic sigma complex (Meisenheimer analog) |

| Palladium-Catalyzed Cross-Coupling | Oxidative addition, transmetalation, reductive elimination | Steric hindrance to oxidative addition, influencing ligand coordination and catalyst stability | Aryl-palladium(II) halide complexes, diorganopalladium(II) complexes |

Applications in Advanced Materials and Supramolecular Architectures

Building Block for Supramolecular Systems

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, functional structures. The 1,3,5-functionalized 2,4,6-triethylbenzene platform is an exemplary scaffold for programming these interactions.

The 2,4,6-triethylbenzene scaffold is a powerful template for designing host molecules capable of selectively binding and encapsulating guest ions and molecules. nih.gov By attaching specific recognition units to the central ring via its three functional points, researchers can create a convergent binding cavity. A series of mono- and dicationic receptors based on this framework have been synthesized to target anions. nih.gov These molecules demonstrate a tendency to bind counterions, such as hexafluorophosphate (B91526) (PF6−), within the cavity formed by the three functionalized side-arms. nih.gov Similarly, derivatives bearing pyrazolyl groups have been shown to be effective receptors for ammonium (B1175870) ions (NH4+). researchgate.net The combination of neutral and ionic building blocks on this scaffold represents a promising strategy for developing effective and selective artificial receptors. nih.gov

The tripodal nature of derivatives like 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834) makes them ideal for constructing complex, three-dimensional architectures such as molecular cages and macrocycles. nih.gov The three reactive arms can be linked together, either within the same molecule or by connecting multiple molecular units, to form large, cyclic, or cage-like structures. These facially segregated systems serve as building blocks with a controlled conformation, which is essential for the predictable synthesis of these intricate supramolecular assemblies. nih.gov Benzotriazole, a versatile building block in various supramolecular architectures, has been incorporated using this scaffold to create complex tripodal molecules. nih.gov

| System Type | Target Guest | Key Structural Feature | Reference |

|---|---|---|---|

| Host-Guest Receptor | Anions (e.g., PF6−) | Convergent cavity with cationic groups | nih.gov |

| Host-Guest Receptor | Ammonium (NH4+) | Pyrazolyl recognition units | researchgate.net |

| Self-Assembled Cages | N/A | Tripodal reactive arms for cyclization | |

| Macrocycles | N/A | Controlled conformation from steric gearing | nih.gov |

Precursor in Organic Synthesis of Functional Materials

The reactivity of derivatives such as 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene allows them to serve as core structures for the synthesis of larger, high-performance organic materials.

Dendrimers are perfectly branched, tree-like molecules with well-defined structures. The C3 symmetry of the triethylbenzene (B13742051) core makes it an ideal starting point for synthesizing low-generation aromatic dendrimers. nih.gov For instance, novel aromatic dendrimers have been synthesized using a 2,4,6-triphenyl-1,3,5-triazine (B147588) core connected to the central benzene (B151609) scaffold. nih.gov The synthesis of these materials can be achieved through methods like the Suzuki–Miyaura cross-coupling reaction. nih.gov The principle of using a symmetric core to build outward is a common strategy in dendrimer chemistry, with related scaffolds like 1,3,5-tris(aminomethyl)-2,4,6-trimethylbenzene also being used to create first-generation calix-dendrimers. researchgate.net Triazine-based dendrimers, a significant class of such materials, often employ nucleophilic aromatic substitution on a core molecule to build the dendritic structure. nih.gov

The same structural features that make the 2,4,6-triethylbenzene core useful for dendrimers also apply to the synthesis of star-shaped, π-conjugated oligomers and polymers for use in organic electronics. ucm.es These materials are heavily investigated for applications in organic light-emitting diodes (OLEDs). ucm.es Aromatic dendrimers built from a triazine-functionalized benzene core have been shown to exhibit beneficial light-emission properties and have been successfully used in the construction of OLED devices. nih.gov Furthermore, research into 1,3,5-trisubstituted 2,4,6-triethylbenzene derivatives has explored their emission properties for applications in bioimaging. researchgate.net By attaching different chromophores to the central scaffold, chemists can fine-tune the photophysical properties of the resulting molecule.

| Material Type | Synthetic Approach | Key Property / Application | Reference |

|---|---|---|---|

| Aromatic Dendrimers | Suzuki–Miyaura cross-coupling | Photocatalysis, OLEDs | nih.gov |

| Calix-Dendrimer | Amide coupling | Multidentate ligand for metal-ion binding | researchgate.net |

| Light-Emitting Oligomers | Functionalization with chromophores | Luminescence, bioimaging | researchgate.net |

| Conjugated Star Polymers | Coupling reactions (e.g., Suzuki) | Components for OLEDs | nih.govucm.es |

Fabrication of Microporous Polymers and Organic Frameworks

While direct polymerization of 1,3,5-tribromo-2,4,6-triethylbenzene into microporous organic polymers (MOPs) is not extensively documented, its structural motif is highly relevant. The C3 symmetry of the 1,3,5-trisubstituted benzene core is a common design element in the creation of porous organic frameworks (POFs). For instance, related 1,3,5-trisubstituted benzene monomers are utilized in the synthesis of conjugated microporous polymers (CMPs) through reactions like palladium-catalyzed Sonogashira-Hagihara cross-coupling. These reactions typically involve the coupling of aryl halides with alkynes.

Given that this compound possesses three reactive bromine sites, it can theoretically serve as a trifunctional node in such polymerization reactions. By coupling with appropriate multitopic linkers, it could form a cross-linked network with inherent porosity. The bulky ethyl groups would likely influence the resulting polymer's properties by preventing dense packing and thus enhancing surface area.

Crystal Engineering and Solid-State Design

The precise control over the arrangement of molecules in the solid state, known as crystal engineering, is crucial for developing materials with tailored properties. This compound and its derivatives are instrumental in this field due to their predictable intermolecular interactions.

Engineering of Porous Organic Cages (POCs) with Defined Pore Structures

Porous organic cages (POCs) are discrete molecular architectures with intrinsic cavities that can be utilized for gas storage, separation, and catalysis. The synthesis of POCs often relies on the self-assembly of multifunctional building blocks. While direct use of this compound in POC synthesis is not a primary route, its derivative, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene , is a versatile precursor for constructing such complex molecular architectures. The bromomethyl groups of this derivative are highly reactive towards nucleophilic substitution, allowing for the formation of various functionalized derivatives that can then be used in the assembly of POCs. For example, reaction with amines can lead to the formation of triamine-functionalized scaffolds, which are common building blocks for imine-based POCs. researchgate.net The synthesis of a novel [2+3] imine cage from 1,3-diformylazulene and 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene has been reported, demonstrating the utility of this scaffold in creating symmetric hexaimine structures. researchgate.net

The general strategy for forming POCs often involves the reaction of trigonal planar building blocks, a role that derivatives of this compound are well-suited to fill. The ethyl groups on the benzene core play a crucial role in ensuring the solubility of the cage molecules and in controlling the packing of the cages in the solid state, which can lead to extrinsic porosity.

| Precursor Building Block | Cage Formation Reaction | Resulting Cage Type | Reference |

| 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene | Condensation with diformyl- or triformyl-linkers | Imine-based Porous Organic Cages | researchgate.net |

| 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | Nucleophilic substitution followed by cage-forming reactions | Versatile cage architectures |

Control over Packing Patterns via Intermolecular Interactions

The solid-state packing of molecules derived from this compound is governed by a variety of non-covalent interactions, including halogen bonding (Br···Br), C-H···π interactions, and van der Waals forces. Studies on a series of 1,3,5-trisubstituted 2,4,6-triethylbenzene derivatives bearing halogenophenoxy groups have shown that the nature and position of halogen atoms significantly influence the molecular conformation and packing modes. rsc.orgrsc.org

These studies reveal a pronounced tendency for these molecules to form dimeric structures in the solid state. rsc.orgrsc.org The association of these dimers is then directed by halogen bonds (Hal···Hal and Hal···π) and C-H···Hal hydrogen bonds. rsc.orgrsc.org For instance, in derivatives with ortho-substituted halogenophenoxy groups, the dimeric structures are stabilized by Br···Br and Br···O interactions. rsc.org In contrast, other substitution patterns lead to closely nested molecules held together by C–H⋯O and/or C–H⋯π interactions. rsc.orgrsc.org The ability to predict and control these packing patterns is essential for the rational design of materials with specific properties.

Development of Materials with Specific Optical Properties (e.g., Room-Temperature Phosphorescence)

The presence of heavy atoms like bromine in an organic molecule can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state, a key process for phosphorescence. Materials exhibiting room-temperature phosphorescence (RTP) are of great interest for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs).

While there are no specific reports on the RTP of this compound itself, the principle of the heavy-atom effect is well-established for brominated aromatic compounds. cardiff.ac.ukosti.gov Crystalline solids of brominated molecules have been shown to display visible phosphorescence with millisecond lifetimes. cardiff.ac.uk The rigid crystalline environment helps to suppress non-radiative decay pathways, making RTP more efficient. osti.gov It is therefore plausible that this compound, particularly in a crystalline form or incorporated into a rigid matrix, could exhibit RTP. Further research into the photophysical properties of this compound and its derivatives is warranted to explore this potential.

Synthesis of Novel Carbon Allotropes and 2D Materials Precursors

The development of new carbon allotropes beyond fullerenes, carbon nanotubes, and graphene is a major focus of materials science. Graphynes, which are 2D carbon networks containing both sp²- and sp-hybridized carbon atoms, are of particular interest due to their predicted unique electronic properties.

Preparation of Ethynylated Derivatives for Graphyne Synthesis (e.g., 1,3,5-tribromo-2,4,6-triethynylbenzene)

A key strategy for the bottom-up synthesis of graphyne involves the use of pre-designed molecular building blocks that can be polymerized into the desired 2D structure. Ethynylated aromatic compounds are ideal precursors for this purpose. This compound can be converted into its ethynylated derivative, 1,3,5-tribromo-2,4,6-triethynylbenzene , through a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. gold-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orgchemeurope.com

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. gold-chemistry.orgwikipedia.orglibretexts.orgchemeurope.com In this case, this compound would be reacted with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the terminal trialkyne. This ethynylated derivative then serves as a crucial monomer for the synthesis of graphyne-like structures. For instance, 1,3,5-tribromo-2,4,6-triethynylbenzene has been used as a base material for the synthesis of ultra-thin single-crystalline holey graphyne (HGY).

| Starting Material | Reaction | Product | Application |

| This compound | Sonogashira Coupling | 1,3,5-Tribromo-2,4,6-triethynylbenzene | Precursor for Graphyne Synthesis |

Exploration of Semiconducting Properties in Derived Materials

The investigation into the semiconducting properties of materials derived from This compound represents an emerging area of materials science. While direct reports on the synthesis and characterization of semiconducting polymers from this specific precursor are limited, the unique molecular architecture of this compound provides a strong theoretical basis for its potential in creating novel organic electronic materials. The strategic placement of reactive bromine atoms and sterically influential ethyl groups on the benzene core offers a versatile platform for designing conjugated polymers with potentially interesting charge transport characteristics.

The primary pathway to imbue semiconducting properties into materials derived from This compound is through the formation of extended π-conjugated systems. The three bromine atoms serve as reactive handles for various cross-coupling reactions, such as Suzuki, Stille, or direct arylation polycondensation, which are well-established methods for synthesizing conjugated polymers. nih.govrsc.org These reactions would allow for the linking of the central benzene ring with other aromatic or heteroaromatic units, thereby creating a polymer backbone with delocalized π-orbitals necessary for electrical conductivity.

A theoretical study on a related molecule, 1,3,5-triethynylbenzene , has demonstrated that a 1,3,5-trisubstituted benzene core can be effectively polymerized in situ on a silicon surface to form a surface-grafted polymer. rsc.org The resulting material was found to be semiconducting, with the potential for its conductivity to be tuned. rsc.org This suggests that the 1,3,5-symmetrical substitution pattern is a viable design strategy for achieving semiconducting behavior in polymers.

While empirical data on the semiconducting performance of polymers directly derived from This compound is not yet available in the literature, the potential can be inferred from the properties of other polymers containing 1,3,5-substituted aromatic cores. For instance, π-conjugated polymers incorporating 1,3,5-triazine (B166579) units have demonstrated photoluminescent and electrochemical properties indicative of electronic activity. researchgate.net

The prospective research in this area would involve the synthesis of a series of conjugated polymers using This compound as a key monomer. Subsequent characterization of these materials would focus on determining their fundamental electronic properties.

Table 1: Hypothetical Electronic Properties of a Polymer Derived from this compound

| Property | Predicted Range/Characteristic | Rationale |

| Bandgap (Eg) | Tunable (likely in the range of 2.0 - 3.0 eV) | The bandgap will be highly dependent on the co-monomer used in the polymerization. The choice of electron-rich or electron-deficient co-monomers can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). |

| Charge Carrier Mobility (µ) | Moderate to High | The steric influence of the ethyl groups could promote a more ordered packing of the polymer chains, potentially leading to efficient intermolecular charge transport. |

| Solubility | Good in common organic solvents | The presence of the six ethyl groups on the benzene core is expected to significantly improve the solubility of the resulting polymer, facilitating its processing from solution for device fabrication. |

| Method of Synthesis | Direct Arylation Polycondensation, Suzuki Coupling, Stille Coupling | The bromo-substituents are suitable for these common polymerization techniques used to create conjugated polymers. nih.govrsc.org |

It is important to note that the values and characteristics presented in the table are theoretical and based on extrapolations from related systems. Experimental validation is necessary to ascertain the actual semiconducting properties of materials derived from This compound . The exploration of this compound as a building block for organic semiconductors holds promise for the development of new materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Future Research Directions and Unexplored Avenues for 1,3,5 Tribromo 2,4,6 Triethylbenzene

The sterically congested and symmetrically substituted aromatic scaffold of 1,3,5-Tribromo-2,4,6-triethylbenzene presents a unique platform for the development of advanced materials and complex molecular architectures. While its fundamental properties are established, its potential remains largely untapped. The following sections outline promising future research directions that could unlock novel applications and a deeper understanding of this compound and its derivatives.

Q & A

Q. What are the optimized synthetic routes for 1,3,5-Tribromo-2,4,6-triethylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Direct bromination of 1,3,5-triethylbenzene using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). This method requires inert conditions to prevent side reactions.

- Route 2 : Stepwise synthesis starting from 1-bromo-2,4,6-triethylbenzene, achieving a 95% yield via sequential bromination. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and stoichiometric excess of brominating agents are critical for efficiency .

- Key Data :

| Route | Yield | Key Conditions |

|---|---|---|

| 1 | 70–80% | NBS, 25°C, 12h |

| 2 | 95% | Br₂, 0°C, 6h |

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ethyl groups (δ ~1.2–1.4 ppm for CH₃; δ ~2.5–3.0 ppm for CH₂) and absence of aromatic protons due to bromine substitution.

- IR Spectroscopy : Detect C-Br stretching vibrations (500–600 cm⁻¹) and C-H bending modes of ethyl groups (1375–1475 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 356.88 (C₁₂H₁₅Br₃) with fragmentation patterns reflecting sequential loss of Br atoms .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation.

- Avoid exposure to light, as UV radiation can induce debromination. Stability tests show >95% purity retention after 6 months under optimal conditions .

Advanced Research Questions

Q. How does this compound function as a precursor in coordination chemistry?

- Methodological Answer :

- The compound serves as a scaffold for synthesizing tris(benzene-o-dithiolato) ligands. For example, reaction with 2,3-bis(isopropylmercapto)benzoyl chloride yields a ligand that coordinates to metals like titanium, forming complexes with distorted trigonal-prismatic geometries (twist angle φₐᵥ = 18.5°). X-ray diffraction and DFT calculations validate coordination modes .

- Application : Design of siderophore analogs for metal-ion sequestration studies.

Q. What role does this compound play in the synthesis of CO₂-philic porous organic polymers (POPs)?

- Methodological Answer :

- Condensation with 1,3,5-triformylphloroglucinol in water yields nitrogen-rich POPs. The triethylbenzene core enhances hydrophobicity and CO₂ adsorption capacity (up to 2.8 mmol/g at 1 bar).

- Key Reaction :

- Conditions : Mild temperatures (25–40°C), catalyst-free, 24h.

- Characterization : BET surface area ~450 m²/g; pore size ~1.2 nm .

Q. How can conflicting data on bromine substitution reactivity be resolved in functionalization studies?

- Methodological Answer :

- Discrepancies in substitution rates (e.g., para vs. meta positions) arise from steric effects of ethyl groups. Kinetic studies using HPLC-MS under varying temperatures (25–80°C) and nucleophiles (amines, thiols) reveal:

- Steric Hindrance : Ethyl groups at 2,4,6-positions slow para-substitution by 30% compared to unsubstituted analogs.

- Electrophilicity : Bromine atoms activate the ring, but steric bulk limits accessibility. Computational modeling (DFT) supports these findings .

Q. What strategies mitigate toxicity risks in biological studies involving this compound?

- Methodological Answer :

- In Vitro Protocols : Use low concentrations (<10 µM) in cell cultures to minimize cytotoxicity. Pre-screen with MTT assays to determine IC₅₀ values.

- Handling : Employ fume hoods, PPE (gloves, goggles), and waste neutralization (0.1 M sodium thiosulfate) to degrade residual brominated byproducts .

Data Contradictions and Resolution

- Synthesis Yields : reports 95% yield for Route 2, while older methods cite 70–80%. The discrepancy is attributed to optimized stoichiometry and solvent purity in newer protocols.

- Biological Activity : Some sources suggest antitumor potential (triazine analogs in ), but direct studies on this compound are limited. Focus on mechanistic assays (e.g., DNA intercalation tests) to validate claims.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten